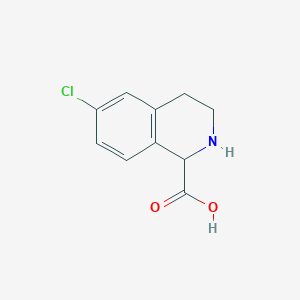

6-Chloro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid

Beschreibung

6-Chloro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid (CAS 1260644-33-4) is a tetrahydroisoquinoline (THIQ) derivative characterized by a chlorine substituent at the 6-position and a carboxylic acid group at the 1-position of the isoquinoline core . THIQ derivatives are privileged scaffolds in medicinal chemistry due to their structural similarity to natural alkaloids and diverse bioactivities, including antiviral, antitumor, and enzyme inhibitory properties .

Eigenschaften

IUPAC Name |

6-chloro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClNO2/c11-7-1-2-8-6(5-7)3-4-12-9(8)10(13)14/h1-2,5,9,12H,3-4H2,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRFVGSIDJSTEOE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(C2=C1C=C(C=C2)Cl)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid can be achieved through several methods. One common approach involves the Petasis reaction followed by Pomeranz–Fritsch–Bobbitt cyclization . The Petasis reaction is a multicomponent reaction that forms the tetrahydroisoquinoline core, which is then cyclized to introduce the carboxylic acid group.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Analyse Chemischer Reaktionen

Types of Reactions: 6-Chloro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

Substitution: The chlorine atom at the 6th position can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed for substitution reactions.

Major Products: The major products formed from these reactions include various substituted tetrahydroisoquinolines, quinoline derivatives, and reduced alcohol or aldehyde forms of the compound .

Wissenschaftliche Forschungsanwendungen

6-Chloro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid has several scientific research applications:

Wirkmechanismus

The mechanism of action of 6-Chloro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The presence of the chlorine atom and carboxylic acid group enhances its binding affinity and specificity towards certain molecular targets.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Variations

Key analogs and their structural distinctions:

Key Observations :

- Stereochemical Complexity : Chiral centers (e.g., in Salsoline derivatives) require enantioselective synthesis, whereas 6-chloro-THIQ-1-carboxylic acid may adopt a planar configuration depending on substitution patterns .

Common Methods for THIQ Derivatives

- Petasis Reaction: Used to synthesize C1-substituted THIQs via multicomponent coupling of boronic acids, amines, and carbonyl compounds. For example, 6,7-dimethoxy-THIQ-1-carboxylic acid is synthesized using 3,4-dimethoxyphenylboronic acid and chiral aminoacetals .

- Pomeranz–Fritsch–Bobbitt Cyclization: Converts aminoacetals to THIQ cores under acidic conditions. This method is employed for both chloro- and methoxy-substituted derivatives .

Adaptations for 6-Chloro Derivatives

- Chlorinated Precursors : Chloro-substituted boronic acids (e.g., 6-chlorophenylboronic acid) or aldehydes are used in the Petasis reaction to introduce the Cl substituent .

- Reaction Optimization : Longer cyclization times (e.g., 72 hours) are required to avoid unreacted intermediates, as seen in the synthesis of 6,7-dimethoxy analogs .

Physical and Spectroscopic Properties

- Melting Points : 6,7-Dimethoxy-THIQ-1-carboxylic acid melts at 132–134°C , while chloro derivatives (e.g., 5,7-dichloro-THIQ-6-carboxylic acid) are typically solids with higher melting points due to increased polarity .

- NMR Data :

Commercial Availability and Derivatives

Biologische Aktivität

6-Chloro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid (CAS Number: 871730-33-5) is a compound of significant interest due to its potential biological activities. This article reviews the current understanding of its biological properties, focusing on its anti-cancer effects, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C₁₀H₁₀ClNO₂

- Molecular Weight : 211.65 g/mol

- Structure : The compound features a chloro-substituted tetrahydroisoquinoline core, which is a structural motif found in various bioactive molecules.

Anti-Cancer Properties

Research indicates that derivatives of tetrahydroisoquinoline compounds exhibit promising anti-cancer activities. A study highlighted that certain substituted 1,2,3,4-tetrahydroisoquinoline derivatives demonstrated strong binding affinities to Bcl-2 and Mcl-1 proteins, both of which are critical in regulating apoptosis in cancer cells. Specifically, one derivative showed a Ki value of 5.2 µM against Bcl-2 protein and was capable of inducing apoptosis in Jurkat cells through caspase-3 activation in a dose-dependent manner .

The biological activity of 6-chloro derivatives appears to be linked to their ability to interact with apoptotic pathways:

- Bcl-2 Inhibition : The compound inhibits anti-apoptotic Bcl-2 family proteins, promoting cancer cell apoptosis.

- Cell Proliferation : MTT assays have shown that these compounds can reduce the proliferation of various cancer cell lines .

Case Studies

-

Study on Apoptosis Induction :

- Objective : To evaluate the apoptotic effects of 6-chloro derivatives on Jurkat T-cells.

- Findings : The study found that treatment with specific tetrahydroisoquinoline derivatives led to significant apoptosis and activation of caspase-3, suggesting their potential as therapeutic agents in hematological malignancies .

-

Inhibition of Cancer Cell Growth :

- Objective : Assess the anti-proliferative effects on breast cancer cell lines.

- Results : Compounds derived from 6-chloro tetrahydroisoquinoline exhibited varying degrees of growth inhibition across multiple breast cancer cell lines, indicating a structure-activity relationship that warrants further exploration .

Data Table: Biological Activities of 6-Chloro Derivatives

Future Directions

The potential therapeutic applications of 6-chloro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid extend beyond oncology. Its role as an inhibitor of key proteins involved in apoptosis suggests it could be explored for:

Q & A

Q. Basic

- NMR : H and C NMR (DMSO-d6) to confirm the tetrahydroisoquinoline scaffold and chloro substitution. Key signals include δ 3.2–4.1 ppm (methylene protons) and δ 170–175 ppm (carboxylic acid carbonyl) .

- HPLC : Reverse-phase C18 columns (ACN:H2O + 0.1% TFA) to assess purity (>98%).

- HRMS : Exact mass confirmation (e.g., [M+H]+ calculated for CHClNO: 226.0372) .

How can researchers design structure-activity relationship (SAR) studies for derivatives of this compound?

Q. Advanced

- Core modifications : Introduce substituents at positions 6 (Cl), 1 (COOH), or the tetrahydroisoquinoline nitrogen. For example, replacing Cl with Br or CF alters lipophilicity and receptor binding .

- Bioisosteric replacements : Substitute the carboxylic acid with sulfonamide or phosphonate groups to modulate solubility and target engagement .

- Data-driven modeling : Use molecular docking (e.g., AutoDock Vina) to predict interactions with opioid receptors or enzymes like DPP-IV, followed by in vitro validation .

What methodological challenges arise in enantioselective synthesis, and how can they be mitigated?

Q. Advanced

- Catalyst selection : Chiral Ru or Rh catalysts (e.g., Noyori-type) enable asymmetric hydrogenation of imine intermediates but may require rigorous moisture control .

- Side reactions : Racemization during cyclization can be minimized using low-temperature (0–5°C) conditions and non-polar solvents (toluene) .

- Analytical rigor : Combine circular dichroism (CD) spectroscopy and X-ray crystallography to confirm absolute configuration .

How does the chloro substituent influence the compound’s physicochemical and pharmacological properties?

Q. Basic

- Lipophilicity : Cl increases logP (experimental logP ≈ 1.8), enhancing membrane permeability but potentially reducing aqueous solubility .

- Receptor binding : The chloro group at position 6 stabilizes π-π interactions with hydrophobic pockets in opioid receptors, as shown in docking studies .

- Metabolic stability : Chloro substitution reduces susceptibility to CYP450 oxidation compared to unsubstituted analogs .

What strategies are effective for improving the compound’s solubility without compromising bioactivity?

Q. Advanced

- Salt formation : Prepare sodium or lysine salts of the carboxylic acid group (e.g., 6-Cl-THIQ-1-COOH·Na), increasing solubility by >10-fold in PBS (pH 7.4) .

- Prodrug design : Convert the carboxylic acid to methyl ester or amide prodrugs, which hydrolyze in vivo to the active form .

- Co-crystallization : Use co-solvents like PEG-400 or cyclodextrins to enhance solubility while maintaining crystallinity .

How can researchers address discrepancies in reported cytotoxicity data across studies?

Q. Advanced

- Standardize assays : Use identical cell lines (e.g., HT-29 for colorectal cancer) and incubation times (48–72 hr) to minimize variability .

- Control stereochemistry : Compare racemic mixtures vs. enantiopure forms, as (R)- and (S)-enantiomers may exhibit divergent toxicity profiles .

- Mechanistic studies : Employ transcriptomics (RNA-seq) to identify off-target pathways (e.g., apoptosis vs. necrosis) that explain cytotoxicity differences .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.